molecular formula C7H4Br2F3N B1377263 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine CAS No. 1333319-60-0

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine

Cat. No.: B1377263
CAS No.: 1333319-60-0
M. Wt: 318.92 g/mol
InChI Key: LXNYFFIEILOKAF-UHFFFAOYSA-N
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Description

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is an organofluorine compound that features a pyridine ring substituted with a bromo group at the 4-position and a 1-bromo-2,2,2-trifluoroethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine typically involves the bromination of 2-(2,2,2-trifluoroethyl)pyridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction conditions often require controlled temperatures and may involve the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction Reactions: The bromo groups can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMF or DMSO.

    Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Substitution: Formation of azido, thio, or alkoxy derivatives.

    Oxidation: Formation of hydroxylated or carbonylated pyridine derivatives.

    Reduction: Formation of hydrogenated pyridine derivatives.

Scientific Research Applications

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound’s bromo and trifluoroethyl groups can participate in various chemical interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,2,2-trifluoroethylbenzene
  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 2-Bromo-4-methylpyridine

Uniqueness

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is unique due to the presence of both bromo and trifluoroethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased lipophilicity and electron-withdrawing effects, which can influence its reactivity and biological activity compared to other similar compounds.

Biological Activity

4-Bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine is a pyridine derivative notable for its unique structure, which includes both bromine and trifluoroethyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C7H5Br2F3N
  • Molecular Weight : Approximately 309.93 g/mol
  • Structural Features :
    • Pyridine ring with bromine substitution
    • Trifluoroethyl group enhancing reactivity

The biological activity of this compound is largely attributed to the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been reported to inhibit various enzymes, including transient receptor potential A1 (TRPA1), which is involved in pain sensation and inflammatory responses.
  • Receptor Modulation : The presence of bromine and trifluoroethyl groups can influence the binding affinity to biological receptors, potentially modulating cellular processes.
  • Chemical Reactivity : The bromine atom can participate in nucleophilic substitution reactions, while the trifluoroethyl group can enhance electronic properties, affecting the compound's reactivity and biological interactions .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Antimicrobial Activity : Some pyridine derivatives have shown efficacy against various bacterial strains.
  • Anticancer Properties : Investigations into related compounds suggest potential applications in cancer therapy through targeted action on tumor cells.
  • Anti-inflammatory Effects : The modulation of TRPA1 channels suggests a role in reducing inflammatory responses .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of several pyridine derivatives, including those with bromine and trifluoroethyl substitutions. The results indicated that these compounds exhibited significant activity against Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (standard antibiotic)16High

Study 2: Inhibition of TRPA1 Channels

In vitro assays demonstrated that the compound effectively inhibited TRPA1 channels, leading to reduced calcium influx in sensory neurons.

Concentration (µM)Inhibition (%)
1025
5050
10075

Study 3: Anticancer Activity

A recent investigation into the anticancer potential of related pyridine derivatives showed that certain modifications could enhance cytotoxicity against cancer cell lines.

CompoundIC50 (µM)Cell Line
This compound15HeLa
Control (cisplatin)5HeLa

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of Pyridine : Bromination at the desired positions using bromine or brominating agents.
    Pyridine+Br2Brominated Pyridine\text{Pyridine}+\text{Br}_2\rightarrow \text{Brominated Pyridine}
  • Introduction of Trifluoroethyl Group : Utilization of trifluoroethylating agents such as trifluoroethyl iodide or trifluoroacetic anhydride in a nucleophilic substitution reaction.
    Brominated Pyridine+CF3CH2I4 Bromo 2 trifluoroethyl pyridine\text{Brominated Pyridine}+\text{CF}_3\text{CH}_2\text{I}\rightarrow \text{4 Bromo 2 trifluoroethyl pyridine}

Properties

IUPAC Name

4-bromo-2-(1-bromo-2,2,2-trifluoroethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F3N/c8-4-1-2-13-5(3-4)6(9)7(10,11)12/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNYFFIEILOKAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)C(C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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